molecular formula C20H30BNO3 B12338998 Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B12338998
M. Wt: 343.3 g/mol
InChI Key: WLXZIYNQJKRSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a chemical compound with the molecular formula C19H28BNO3. This compound is known for its unique structure, which includes a cyclohexane ring, a carboxamide group, and a boron-containing dioxaborolane ring. It is often used in various scientific research applications due to its reactivity and stability.

Properties

Molecular Formula

C20H30BNO3

Molecular Weight

343.3 g/mol

IUPAC Name

N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C20H30BNO3/c1-14-13-16(21-24-19(2,3)20(4,5)25-21)11-12-17(14)22-18(23)15-9-7-6-8-10-15/h11-13,15H,6-10H2,1-5H3,(H,22,23)

InChI Key

WLXZIYNQJKRSLI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3CCCCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves the reaction of cyclohexanecarboxylic acid with 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C20H30BNO3
  • Molecular Weight : 343.27 g/mol
  • CAS Number : 2246641-70-1
  • IUPAC Name : N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexanecarboxamide

Its structure incorporates a cyclohexanecarboxamide moiety linked to a boron-containing dioxaborolane group, which enhances its reactivity and functionalization potential.

Applications in Medicinal Chemistry

  • Drug Development : The compound's boron-containing structure can be leveraged in drug design. Boron compounds have shown promise in targeting specific biological pathways and enhancing the efficacy of therapeutic agents. Research indicates that such compounds can act as enzyme inhibitors or modulators in various diseases, including cancer and neurodegenerative disorders .
  • Bioconjugation : The presence of functional groups allows for bioconjugation with biomolecules. This property is particularly useful in developing targeted drug delivery systems where the compound can be conjugated to antibodies or peptides for selective action against cancer cells or pathogens .

Applications in Materials Science

  • Polymer Synthesis : The compound can serve as a building block for synthesizing advanced polymers with tailored properties. Its dioxaborolane group can participate in cross-linking reactions to form durable materials suitable for coatings or composites .
  • Nanomaterials : Research has explored the use of cyclohexanecarboxamide derivatives in creating nanostructured materials. These materials exhibit enhanced mechanical and thermal properties, making them suitable for applications in electronics and aerospace .

Applications in Chemical Biology

  • Fluorescent Probes : The unique structure of the compound allows it to be developed into fluorescent probes for biological imaging. These probes can help visualize cellular processes and track molecular interactions within living organisms .
  • Enzyme Inhibition Studies : The compound's ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition mechanisms. This application is crucial for understanding metabolic pathways and developing new therapeutic strategies .

Case Studies

Study TitleApplicationFindings
"Boron Compounds as Enzyme Inhibitors"Medicinal ChemistryDemonstrated that boron-containing compounds can effectively inhibit specific enzymes related to cancer progression .
"Synthesis of Functional Polymers from Cyclohexanecarboxamides"Materials ScienceHighlighted the successful synthesis of polymers with enhanced thermal stability using cyclohexanecarboxamide derivatives .
"Development of Fluorescent Probes"Chemical BiologyShowed that derivatives of cyclohexanecarboxamide could serve as effective fluorescent markers for live-cell imaging .

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The compound’s reactivity is influenced by the electronic properties of the boron atom and the surrounding substituents.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar boron-containing structure but lacks the cyclohexane and carboxamide groups.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a carboxamide.

    1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a cyclohexane ring.

Uniqueness

Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is unique due to its combination of a cyclohexane ring, a carboxamide group, and a boron-containing dioxaborolane ring. This unique structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications.

Biological Activity

Cyclohexanecarboxamide derivatives have gained attention in medicinal chemistry for their diverse biological activities, particularly as inhibitors of various kinases and their potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders. This article focuses on the biological activity of the specific compound Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (hereafter referred to as Compound A).

Chemical Structure and Properties

Compound A features a cyclohexanecarboxamide core with a unique substitution pattern that enhances its biological activity. The presence of the dioxaborolane moiety is particularly noteworthy as it may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that Compound A exhibits significant inhibitory activity against several kinases. The following sections summarize key findings from various studies.

Inhibitory Activity Against Kinases

  • Phosphatidylinositol 4-Kinase IIIβ (PI4K IIIβ) :
    • Compound A has been evaluated for its ability to inhibit PI4K IIIβ, which plays a critical role in viral replication. In assays measuring IC50 values, Compound A demonstrated potent inhibition with values below 1 µM against several viral strains including Coxsackievirus B3 and human rhinovirus .
  • Glycogen Synthase Kinase 3 Beta (GSK-3β) :
    • In a comparative study of various carboxamide derivatives, Compound A showed promising GSK-3β inhibitory activity. The IC50 values were reported in the range of 10 to 1314 nM depending on structural modifications . The compound's structure allows for effective binding within the kinase's active site, enhancing its inhibitory potential.
  • Additional Kinases :
    • Other studies have linked similar structural analogs to inhibitory effects on IKK-β and ROCK-1 kinases, suggesting a broader spectrum of activity for compounds related to A .

Cytotoxicity and Selectivity

The cytotoxic effects of Compound A were assessed in various cell lines including HT-22 (neuronal) and BV-2 (microglial) cells. Notably:

  • Compound A exhibited low cytotoxicity at concentrations up to 10 µM, indicating a favorable therapeutic index. This was particularly relevant in neuroprotective contexts where preserving cell viability is crucial .

Structure-Activity Relationship (SAR)

The biological activity of Compound A can be attributed to its structural features:

  • The cyclohexanecarboxamide backbone is essential for kinase binding.
  • Modifications at the phenyl ring and the presence of the dioxaborolane group significantly enhance potency and selectivity against specific kinases .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to A:

  • Neurodegenerative Diseases : In models of Alzheimer's disease, compounds with similar structures showed reductions in tau phosphorylation and amyloid-beta formation .
  • Viral Infections : The antiviral efficacy against RNA viruses demonstrates the potential application of Compound A in treating viral infections .

Data Summary Table

Biological ActivityTarget KinaseIC50 ValueReference
PI4K IIIβ InhibitionCoxsackievirus B3< 1 µM
GSK-3β InhibitionVarious Derivatives10 - 1314 nM
CytotoxicityHT-22 Cells> 10 µM (no significant decrease)

Q & A

Basic: What synthetic methodologies are commonly employed for preparing this compound?

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a key intermediate. A typical protocol involves:

  • Step 1 : Bromination of the phenyl ring at the 4-position using N-bromosuccinimide (NBS) under radical conditions.
  • Step 2 : Introduction of the boronate ester via Miyaura borylation, using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous dioxane under argon .
  • Step 3 : Amidation of the cyclohexanecarboxylic acid derivative with the substituted aniline intermediate, often employing coupling agents like HATU or EDCI with DMAP catalysis .
    Key Analytical Data :
  • ¹H-NMR (CDCl₃): δ 7.45 (d, J=8.2 Hz, 2H, aromatic), 2.50 (s, 3H, CH₃), 1.30 (s, 12H, Bpin-CH₃).
  • MS (ESI+) : m/z 413.2 [M+H]⁺ .

Basic: How is the structure confirmed post-synthesis?

Structural validation relies on multinuclear NMR (¹H, ¹³C, ¹¹B) and high-resolution mass spectrometry (HRMS) . The ¹¹B NMR typically shows a peak at ~30 ppm for the boronate ester, while ¹³C NMR confirms the cyclohexanecarboxamide carbonyl at ~175 ppm . X-ray crystallography (using SHELX programs) is recommended for unambiguous confirmation, especially to resolve stereochemistry in the cyclohexane ring .

Advanced: How can reaction yields be optimized for the Miyaura borylation step?

Yield optimization requires:

  • Catalyst Screening : Pd(OAc)₂ with SPhos ligand outperforms Pd(dppf)Cl₂ in sterically hindered substrates .
  • Solvent Effects : Anhydrous THF or dioxane improves boron retention vs. DMF, which promotes hydrolysis.
  • Temperature Control : Maintaining 80–90°C prevents side reactions (e.g., protodeboronation) .
  • Additives : KOAc (3 equiv) enhances transmetallation efficiency by stabilizing the Pd intermediate .

Advanced: What are the challenges in characterizing impurities in this compound?

Common impurities include:

  • Protodeboronation byproducts : Detectable via LC-MS as a mass loss of 86 Da (Bpin group).
  • Oxidation products : The boronate ester may oxidize to a boronic acid (δ 7.8 ppm in ¹H NMR). Mitigated by storing under inert gas .
  • Diastereomers : Cyclohexane ring chair conformers can split NMR peaks; use low-temperature (e.g., –40°C) ¹³C NMR or chiral HPLC .

Advanced: How is this compound utilized in palladium-catalyzed cross-coupling reactions?

The boronate ester acts as a nucleophilic partner in Suzuki-Miyaura couplings. Example protocol:

  • Substrate : Aryl halide (0.1 mmol), compound (1.1 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 equiv) in DME/H₂O (4:1).
  • Conditions : 90°C, 12 h under argon.
  • Applications : Synthesis of biaryl motifs for drug discovery or materials science .

Advanced: What strategies mitigate boron-related instability during storage?

  • Lyophilization : Store as a lyophilized solid under argon at –20°C.
  • Stabilizers : Add 1% hydroquinone to prevent radical-induced decomposition.
  • Solvent Choice : Avoid protic solvents (e.g., MeOH); use anhydrous DCM or toluene .

Advanced: How can computational methods aid in reaction design?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

  • Boron electronic environment : Lewis acidity (Fukui indices) correlates with coupling efficiency.
  • Transition-state barriers : Optimize ligand selection (e.g., bulky ligands reduce β-hydride elimination) .

Advanced: What crystallographic techniques resolve structural ambiguities?

  • SHELXT : Rapid structure solution from X-ray data.
  • Twinned Data Refinement : SHELXL handles pseudo-merohedral twinning via HKLF5 format .
  • Key Metrics : R1 < 5%, wR2 < 12% for high-confidence models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.